molecular formula C12H24N2O B1527550 [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine CAS No. 1248125-78-1

[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine

Cat. No.: B1527550
CAS No.: 1248125-78-1
M. Wt: 212.33 g/mol
InChI Key: QQUJTFAVYFEGLY-UHFFFAOYSA-N
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Description

[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C12H24N2O It is a derivative of cyclohexylmethanamine, featuring a morpholine ring attached to the cyclohexyl group

Properties

IUPAC Name

[1-(morpholin-4-ylmethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c13-10-12(4-2-1-3-5-12)11-14-6-8-15-9-7-14/h1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUJTFAVYFEGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with morpholine under specific conditions. One common method is the reductive amination of cyclohexanone with morpholine, followed by the reduction of the resulting imine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction is typically carried out in a solvent like ethanol or methanol, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amine group to an amide or nitro group.

  • Reduction: : Reduction reactions can reduce any functional groups present, such as converting an imine to an amine.

  • Substitution: : Substitution reactions can replace the morpholine ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Primary amines, secondary amines.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential as a pharmaceutical agent . Its structural characteristics allow it to interact with biological targets effectively, making it suitable for various therapeutic applications.

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. For instance, compounds with similar morpholine structures have been evaluated for their efficacy against cancer cell lines. Studies suggest that the introduction of morpholine enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways .

Neuropharmacological Effects

The morpholine moiety is often associated with neuroactive properties. This compound has been investigated for its potential role in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further research in conditions such as Alzheimer's and Parkinson's disease .

Antiparasitic Activity

Recent studies have focused on the repositioning of compounds like [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine for targeting parasitic infections. The compound has shown promise in preliminary studies against Trypanosoma species, suggesting its utility in treating diseases like African trypanosomiasis .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics. Key parameters include:

Parameter Value
Bioavailability74% (in mice)
Half-life~1 hour
Volume of distributionModerate
ClearanceModerate

These parameters indicate that while the compound is absorbed well, its rapid clearance may necessitate modifications to enhance its therapeutic profile .

Case Studies

Several studies have documented the effects of this compound and its derivatives:

  • Study on Antitumor Activity : A study evaluated the effects of morpholine-containing compounds on various cancer cell lines, demonstrating significant cytotoxicity and suggesting mechanisms involving apoptosis induction .
  • Neuropharmacological Research : In a model of neurodegeneration, compounds similar to this compound were shown to improve cognitive functions in animal models, indicating potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism by which [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

List of Similar Compounds

  • N-methylcyclohexylamine

  • Cyclohexylmethanamine

  • N-ethylcyclohexylamine

  • N-propylcyclohexylamine

Biological Activity

[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and drug resistance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability. The cyclohexyl moiety contributes to its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • P-glycoprotein (P-gp) Interaction : The compound has shown significant interaction with P-glycoprotein, a key player in drug efflux mechanisms in cancer cells. Studies demonstrated that it could reverse paclitaxel resistance in HEK293 cells overexpressing P-gp, indicating its potential as a chemosensitizer .
  • ATPase Activity Modulation : The compound's ability to stimulate ATPase activity suggests it may influence the energy dynamics of drug transport across cell membranes, further supporting its role in overcoming drug resistance .

Efficacy Against Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (μM)Mechanism of Action
MV4;11 (MLL-AF4 fusion)0.3Inhibition of cell growth via P-gp modulation
U937 (human monocytic leukemia)25.1Induction of apoptosis
MCF-7 (breast adenocarcinoma)0.65Cell cycle arrest and apoptosis induction

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, highlighting its potential as an anticancer agent.

Study 1: Reversal of Drug Resistance

A notable study explored the capacity of this compound to reverse drug resistance in cancer cells. The results showed a significant reduction in tumor volume and weight in mice treated with the compound alongside standard chemotherapy agents, with no apparent side effects noted .

Study 2: Antitumor Activity Profile

Another investigation assessed the antitumor activity against various cancer cell lines. The compound demonstrated selective activity with lower GI50 values compared to standard chemotherapeutics like doxorubicin, suggesting a favorable therapeutic index for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine

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